molecular formula C15H15F3N2O2 B6967679 [1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate

[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate

Cat. No.: B6967679
M. Wt: 312.29 g/mol
InChI Key: FKLVZHXNGXWOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, linked to a benzoate moiety substituted with a fluorine and a methyl group. The presence of these functional groups imparts distinctive chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones. The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents. The benzoate moiety is then attached through esterification reactions involving the corresponding carboxylic acid and alcohol derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the pyrazole or benzoate rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate: can be compared with similar compounds, such as:

  • [1-(Trifluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate
  • [1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-chloro-4-methylbenzoate
  • [1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-chlorobenzoate

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and biological activities. The uniqueness of This compound

Properties

IUPAC Name

[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]methyl 2-fluoro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-8-4-5-11(13(16)6-8)14(21)22-7-12-9(2)19-20(10(12)3)15(17)18/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLVZHXNGXWOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=C(N(N=C2C)C(F)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.